Moxonidine metabolite M4

Description

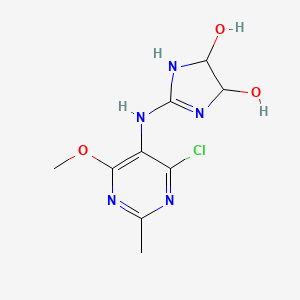

Structure

2D Structure

3D Structure

Properties

CAS No. |

461658-39-9 |

|---|---|

Molecular Formula |

C9H12ClN5O3 |

Molecular Weight |

273.68 g/mol |

IUPAC Name |

2-[(4-chloro-6-methoxy-2-methylpyrimidin-5-yl)amino]-4,5-dihydro-1H-imidazole-4,5-diol |

InChI |

InChI=1S/C9H12ClN5O3/c1-3-11-5(10)4(8(12-3)18-2)13-9-14-6(16)7(17)15-9/h6-7,16-17H,1-2H3,(H2,13,14,15) |

InChI Key |

AJLIQYQVWUFUFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)NC2=NC(C(N2)O)O)OC |

Origin of Product |

United States |

Metabolic Pathways and Biotransformation Leading to Moxonidine Metabolite M4 Formation

Elucidation of Oxidative Biotransformation Reactions of Moxonidine (B1115)

The metabolism of moxonidine primarily involves Phase I oxidative reactions that occur on both the pyrimidine (B1678525) and imidazoline (B1206853) rings of the molecule. nih.govdrugbank.comnih.gov These oxidative processes lead to the creation of various hydroxylated and dehydrogenated derivatives. researchgate.netresearchgate.net

The initial step toward the formation of M4 involves the oxidation of the parent moxonidine molecule. probes-drugs.orgdrugbank.com Specifically, oxidation on the imidazoline ring of moxonidine results in the formation of hydroxy moxonidine, which has been designated as metabolite M3. probes-drugs.orgnih.govresearchgate.netdrugbank.com This hydroxylation reaction creates an essential intermediate that precedes further oxidation. probes-drugs.orgdrugbank.com The identification of M3 was confirmed through the analysis of urine samples from human subjects, where it was detected as one of the metabolites of moxonidine. researchgate.net

Following its formation, the intermediate hydroxy moxonidine (M3) can undergo further oxidation. probes-drugs.orgdrugbank.com This second oxidative step results in the formation of dihydroxy moxonidine, identified as metabolite M4. probes-drugs.orgnih.govresearchgate.netdrugbank.com Dihydroxy moxonidine (M4) is one of the seven metabolites identified in human urine and was noted to be unique to human metabolism compared to species like rats. researchgate.net Pharmacological testing of the synthesized metabolites revealed that M4, along with M1 and M3, was inactive. researchgate.net

Enzymatic Systems Implicated in Moxonidine Metabolite M4 Formation

The conversion of moxonidine to its various metabolites, including M4, is facilitated by specific enzymatic systems within the body.

The formation of moxonidine's metabolites, including M3 and M4, is a result of Phase I metabolism. drugbank.comnih.gov The reactions are characterized as oxidative in nature. nih.govresearchgate.netnih.gov The metabolites are generally derived from these oxidation and subsequent conjugation pathways. nih.govresearchgate.net Oxidation can occur at the imidazolidine (B613845) ring to form hydroxy and dihydroxy metabolites, as well as at the methyl group on the pyrimidine ring, leading to other derivatives like hydroxymethyl moxonidine (M5). nih.govresearchgate.netnih.gov

While the metabolic pathway is known to be oxidative, the specific enzymes responsible for the metabolism of moxonidine in humans have not been definitively determined. probes-drugs.orgdrugbank.comnih.gov The particular cytochrome P450 (CYP450) isoforms that catalyze the sequential hydroxylation of moxonidine to hydroxy moxonidine (M3) and subsequently to dihydroxy moxonidine (M4) remain unidentified. drugbank.comnih.gov

Moxonidine Metabolite Identification

The table below summarizes the key metabolites of moxonidine identified in human studies.

| Metabolite Code | Chemical Name | Formation Pathway | Pharmacological Activity |

| M3 | Hydroxy Moxonidine | Oxidation of the imidazoline ring of Moxonidine. researchgate.netdrugbank.com | Inactive. researchgate.net |

| M4 | Dihydroxy Moxonidine | Oxidation of Hydroxy Moxonidine (M3). researchgate.netdrugbank.com | Inactive. researchgate.net |

| M1 | Dehydrogenated Moxonidine | Dehydration of Hydroxy Moxonidine (M3). drugbank.com | Inactive. researchgate.net |

| M5 | Hydroxymethyl Moxonidine | Oxidation of the methyl group on the pyrimidine ring. researchgate.net | Less active and shorter acting than moxonidine. researchgate.net |

| M2 | Putative N-oxide of dehydrogenated moxonidine | Further oxidation of dehydrogenated moxonidine. researchgate.netdrugbank.com | Not tested. researchgate.net |

| M6 | Cysteine conjugate minus chlorine | Phase II conjugation. researchgate.netdrugbank.com | Inactive. researchgate.net |

Structural Elucidation and Analytical Characterization of Moxonidine Metabolite M4

Application of Advanced Spectrometric Techniques for Structural Assignment

Modern analytical chemistry provides powerful tools for separating and identifying metabolites from complex biological matrices such as plasma and urine. nih.gov The combination of chromatographic separation with mass spectrometric detection is the cornerstone of metabolite identification studies for drugs like moxonidine (B1115). researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is an essential technique for the initial separation and profiling of drug metabolites. nih.gov In the analysis of moxonidine metabolism, HPLC is employed to separate the parent drug from its various metabolites present in biological samples. researchgate.netnih.gov The separation is typically achieved on a reversed-phase (RP) column, where compounds are separated based on their polarity. nih.gov Each compound, including Moxonidine and its metabolites, will travel through the column at a different rate, resulting in a distinct retention time (RT).

This process generates a metabolite profile, which is a chromatogram showing a series of peaks, each corresponding to a different compound. By analyzing the retention times, researchers can distinguish between the parent drug and metabolites like M4. For instance, the addition of hydroxyl groups to the moxonidine structure to form M4 increases its polarity, which generally leads to a shorter retention time on a standard RP-HPLC system compared to the parent drug.

Table 1: Illustrative HPLC Separation of Moxonidine and its Metabolites

| Compound | Proposed Structure | Typical Retention Time (Minutes) |

| Moxonidine | Parent Drug | 12.02 |

| Metabolite M3 | Hydroxy Moxonidine | Shorter than Moxonidine |

| Metabolite M4 | Dihydroxy Moxonidine | Shorter than Metabolite M3 |

Note: Retention times are for illustrative purposes to demonstrate the principle of chromatographic separation and can vary significantly based on the specific HPLC method (e.g., column, mobile phase, flow rate).

Following separation by HPLC, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used for the definitive identification of the metabolites. nih.govnih.gov This technique provides crucial information about the mass and structure of the molecule. As the separated compounds exit the HPLC column, they are ionized and enter the mass spectrometer.

For metabolite M4, the initial mass spectrometry (MS) scan determines its protonated molecular ion [M+H]⁺. Studies have positively identified metabolite M4 as dihydroxy moxonidine, which corresponds to a measured mass-to-charge ratio (m/z) of 274. researchgate.net This value is 32 atomic mass units higher than that of the parent moxonidine (m/z 242), indicating the addition of two oxygen atoms (as hydroxyl groups). researchgate.netjchr.org

Tandem mass spectrometry (MS/MS) is then used to further elucidate the structure. The molecular ion of M4 (m/z 274) is selected and fragmented, creating a unique fragmentation pattern. This pattern provides information about the molecular structure, confirming that the hydroxyl groups are located on the imidazolidine (B613845) ring. researchgate.net This detailed structural information is critical for distinguishing M4 from other potential isomers.

Table 2: LC-MS/MS Data for Moxonidine and Metabolite M4

| Compound | Identification | Molecular Ion [M+H]⁺ (m/z) | Key Structural Feature |

| Moxonidine | Parent Drug | 242 | Unmodified Structure |

| Metabolite M4 | Dihydroxy Moxonidine | 274 | Addition of two hydroxyl groups on the imidazolidine ring |

Confirmation of Chemical Structure Utilizing Authentic Standards

While advanced spectrometric techniques like LC-MS/MS provide strong evidence for a proposed structure, the gold standard for confirmation is the use of an authentic chemical standard. metabolon.com This process involves the independent chemical synthesis of the proposed metabolite structure. nih.gov

In the case of moxonidine metabolites, researchers have verified the identities of major metabolites through independent synthesis. nih.gov For M4, this would involve synthesizing dihydroxy moxonidine. This synthesized "authentic standard" is then analyzed using the exact same HPLC and LC-MS/MS methods as the biological samples. metabolon.com

The structure of the metabolite in the biological sample is considered confirmed if its analytical properties perfectly match those of the authentic standard. This includes:

Co-elution: The authentic standard has the same HPLC retention time as the metabolite peak in the biological sample.

Spectral Match: The mass spectrum and, more importantly, the tandem mass spectrometry (MS/MS) fragmentation pattern of the authentic standard are identical to those of the metabolite. metabolon.com

This rigorous comparison provides the highest level of confidence in the structural assignment of Moxonidine metabolite M4 as dihydroxy moxonidine. metabolon.com

Dispositional Aspects of Moxonidine Metabolite M4 in Biological Matrices

Detection and Relative Levels in Biological Samples

Moxonidine (B1115) metabolite M4 has been identified in human biological fluids, specifically urine and plasma, following the administration of moxonidine. nih.govresearchgate.net While the parent drug, moxonidine, is the most plentiful component found, and dehydrogenated moxonidine is the principal metabolite, M4 is present at significantly lower concentrations. nih.govresearchgate.net

Studies utilizing high-performance liquid chromatography and liquid chromatography-tandem mass spectrometry have confirmed the presence of dihydroxy moxonidine (M4) in human urine samples. nih.govresearchgate.net Research indicates that after oral administration of radiolabeled moxonidine, a significant portion of the dose is excreted through the kidneys. nih.govresearchgate.net While specific percentages for the excretion of M4 are not individually detailed in the available literature, it is categorized among the minor metabolites. Collectively, these minor metabolites account for approximately 8% of the administered dose recovered in urine. nih.gov

Urinary Excretion of Moxonidine and its Metabolites

| Compound | Percentage of Dose in Urine |

|---|---|

| Moxonidine (Parent Drug) | Major Component |

| Dehydrogenated Moxonidine (Major Metabolite) | Major Metabolite |

| Other Minor Metabolites (Including M4) | ~ 8% (Combined) |

This table illustrates the relative urinary excretion of moxonidine and its metabolites. Specific quantitative values for Moxonidine Metabolite M4 are not available; it is included within the "Other Minor Metabolites" category.

The presence of circulating metabolites of moxonidine, including dihydroxy moxonidine (M4), has been established through the analysis of human plasma samples. nih.govresearchgate.net The maximal plasma concentration and the area under the curve of unchanged moxonidine are lower than those determined for total radioactivity, indicating the presence of its metabolites in circulation. nih.govresearchgate.net Consistent with urinary findings, dehydrogenated moxonidine is the major circulating metabolite, while M4 is found at comparatively low levels. nih.gov

Relative Plasma Levels of Moxonidine and its Metabolites

| Compound | Relative Plasma Concentration |

|---|---|

| Moxonidine (Parent Drug) | High |

| Dehydrogenated Moxonidine (Major Metabolite) | Major Circulating Metabolite |

| This compound | Low |

This table provides a qualitative comparison of the plasma levels of moxonidine and its key metabolites.

Excretion Pathways of this compound

The primary route of elimination for moxonidine and its metabolites, including M4, is through the kidneys. nih.govresearchgate.net Studies have shown that after the administration of a single oral dose of radiolabeled moxonidine, the vast majority of the radioactivity is recovered in the urine. nih.govresearchgate.net Total recovery of radiocarbon over a 120-hour period has been reported to be between 99.6% and 105.2%, with 92.3% to 103.3% of this radioactivity excreted in the urine. nih.gov In contrast, only a small fraction, ranging from 1.9% to 7.3% of the dose, is excreted in the feces. nih.gov This demonstrates that renal elimination is the principal excretion pathway for moxonidine and its metabolites, including the dihydroxy metabolite M4. nih.govresearchgate.net

Pharmacodynamic Investigations of Moxonidine Metabolite M4: Activity Profile

Assessment of Pharmacological Activity and Receptor Binding

The primary mechanism of action of moxonidine (B1115) involves its selective agonism at imidazoline (B1206853) I1 receptors and, to a lesser extent, at central α2-adrenergic receptors, leading to a reduction in sympathetic nervous system activity and a subsequent decrease in blood pressure. wikipedia.orgnih.gov To determine if its metabolites, including M4, contribute to this therapeutic effect, their pharmacological activity has been investigated.

Moxonidine is metabolized through oxidation of the methyl group or the imidazoline ring, resulting in metabolites such as hydroxymethyl moxonidine, hydroxy moxonidine, and dihydroxy moxonidine (M4). researchgate.netnih.gov A pivotal study was conducted to identify, synthesize, and assess the pharmacological activity of seven major metabolites of moxonidine. nih.gov In this research, the metabolites were administered intravenously to spontaneously hypertensive rats, a common animal model for studying hypertension. nih.gov

The results of this investigation revealed that among the seven tested metabolites, only one, 2-hydroxymethyl-4-chloro-5-(imidazolidin-2-ylidenimino)-6-methoxypyrimidine, demonstrated a short-lasting and attenuated hypotensive effect when compared to the parent compound, moxonidine. nih.gov The other six metabolites, which included dihydroxy moxonidine (M4), were found to be pharmacologically inactive in this model, showing no significant effect on blood pressure or heart rate. nih.gov

While direct receptor binding affinity studies specifically for Moxonidine metabolite M4 are not extensively detailed in publicly available literature, its observed lack of effect on blood pressure in a relevant animal model strongly suggests a negligible affinity for the imidazoline I1 and α2-adrenergic receptors that are critical for moxonidine's antihypertensive action. The antihypertensive effects of other moxonidine metabolites, such as the 4,5-dehydromoxonidine and guanidine (B92328) derivatives, have been reported to be only 1/10 and 1/100 that of moxonidine, respectively. drugbank.com

Table 1: Pharmacological Activity of Moxonidine and its Metabolites in Spontaneously Hypertensive Rats

| Compound | Effect on Blood Pressure | Duration of Action |

| Moxonidine | Significant Decrease | Sustained |

| 2-hydroxymethyl-4-chloro-5-(imidazolidin-2-ylidenimino)-6-methoxypyrimidine | Attenuated Decrease | Short-lasting |

| Dihydroxy Moxonidine (M4) | No Significant Effect | - |

| Other Metabolites (5) | No Significant Effect | - |

Data sourced from Wirth et al., 2002. nih.gov

Implications of Reported Inactivity on Systemic Effects

This finding simplifies the pharmacodynamic profile of moxonidine, indicating that the clinically observed reduction in blood pressure is attributable to the parent compound itself, rather than a combination of effects from the parent drug and its metabolites. The biotransformation of moxonidine to M4 can therefore be considered a detoxification pathway, converting an active pharmacological agent into an inactive substance that can be more readily eliminated from the body.

The lack of pharmacological activity of the majority of its metabolites, including M4, is a favorable pharmacokinetic property. nih.gov It ensures that the intensity and duration of the antihypertensive effect are primarily determined by the concentration and clearance of moxonidine itself, leading to more predictable dose-response relationships and a lower likelihood of drug-drug interactions involving the metabolic pathways of active metabolites.

Comparative Analysis of Moxonidine Metabolite M4 Across Biological Species

Species-Specific Formation and Occurrence of Moxonidine (B1115) Metabolite M4

Detailed metabolic studies of moxonidine have revealed a distinct difference in its biotransformation between humans and preclinical animal models. This disparity is most evident in the formation of the dihydroxy metabolite, M4.

Absence in Preclinical Animal Models (e.g., rats, mice, dogs) In Vivo and In Vitro

Extensive research on the metabolism of moxonidine in common preclinical animal models has consistently shown the absence of metabolite M4. In studies involving rats, more than fifteen metabolites of moxonidine have been identified in various biological matrices, yet dihydroxy moxonidine was not among them nih.gov. The primary routes of moxonidine metabolism in rats involve oxidative processes leading to hydroxymethyl moxonidine and a carboxylic acid derivative as the major metabolites nih.gov. While one key study explicitly states that M4 was not detected in rats or any other animal species, specific data for mice and dogs are less explicitly detailed in the available literature researchgate.net. However, the general consensus from comparative metabolism studies is that the metabolic pathways leading to the formation of dihydroxy moxonidine are not prevalent or are entirely absent in these preclinical species, both in live animal (in vivo) studies and in laboratory tests using isolated cells or enzymes (in vitro).

Exclusive Detection in Human Biotransformation Studies

In stark contrast to the findings in animal models, Moxonidine metabolite M4 has been identified as a human-specific metabolite researchgate.net. Studies on the metabolism and disposition of moxonidine in healthy human subjects have shown that the drug undergoes oxidation on the imidazoline (B1206853) ring, leading to the formation of hydroxy moxonidine and subsequently dihydroxy moxonidine (M4) researchgate.netnih.gov. In human urine samples, seven metabolites of moxonidine were identified, with three of them, including M4, being unique to humans researchgate.netnih.gov. This exclusive formation in humans underscores the significant inter-species differences in the metabolic handling of moxonidine.

The table below summarizes the presence of this compound in humans versus its absence in preclinical animal models, based on available research findings.

| Species | This compound (Dihydroxy moxonidine) Detection | Key Findings |

| Human | Present | Identified as a human-specific metabolite in urine. researchgate.net |

| Rat | Absent | Extensive metabolism of moxonidine yields over fifteen other metabolites, but not M4. nih.gov |

| Mouse | Not Detected (inferred) | Generally stated to be absent in animal species used for preclinical testing. |

| Dog | Not Detected (inferred) | Generally stated to be absent in animal species used for preclinical testing. |

Methodological Considerations for Cross-Species Metabolite Identification and Comparison

The accurate identification and comparison of drug metabolites across different species are critical for the correct interpretation of preclinical safety and efficacy data. Several methodological factors must be carefully considered to ensure the reliability of such comparative analyses.

The primary analytical techniques for identifying and quantifying drug metabolites are high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) researchgate.netnih.gov. These methods offer the high sensitivity and specificity required to detect and structurally elucidate metabolites, even at low concentrations in complex biological matrices like plasma and urine.

For effective cross-species comparison, it is crucial to standardize experimental conditions as much as possible. This includes aspects such as sample collection, storage, and extraction procedures. Matrix effects, where components of the biological sample can interfere with the ionization of the analyte in the mass spectrometer, can differ significantly between species and must be carefully evaluated and mitigated.

A tiered approach to metabolite quantification is often recommended. Initially, screening methods can be used to assess the relative abundance of metabolites across species. If significant differences are observed, more rigorous, validated quantitative methods should be employed. The use of radiolabeled compounds (e.g., with Carbon-14) is a powerful tool in metabolic studies as it allows for the tracking and quantification of all drug-related material, ensuring that no major metabolites are overlooked.

Furthermore, regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide a framework for when and how to conduct cross-species metabolite comparisons. These guidelines emphasize the importance of identifying "disproportionate" human metabolites—those present at higher concentrations in humans than in the animal species used for toxicology testing—to ensure their safety is adequately assessed.

The following table outlines key methodological considerations for cross-species metabolite analysis.

| Methodological Aspect | Key Considerations | Rationale |

| Analytical Techniques | Utilization of high-sensitivity and high-resolution methods like LC-MS/MS. | To accurately detect, identify, and quantify metabolites, even those present at low concentrations. |

| Sample Handling | Standardization of collection, storage, and extraction protocols across species. | To minimize variability and ensure the stability of metabolites. |

| Matrix Effects | Evaluation and mitigation of differential ion suppression or enhancement between species' biological matrices. | To ensure accurate quantification and avoid misinterpretation of metabolite levels. |

| Quantitative Strategy | Employment of a tiered approach, from relative abundance screening to validated quantitative assays. | To efficiently identify significant cross-species differences that warrant more detailed investigation. |

| Use of Radiolabeling | Application of radiolabeled compounds to trace all drug-related material. | To provide a complete picture of the metabolic fate and ensure no major species-specific metabolites are missed. |

| Regulatory Compliance | Adherence to guidelines from regulatory agencies like the FDA and ICH. | To ensure that preclinical safety testing adequately covers human metabolic pathways. |

Advanced Analytical and Bioanalytical Methodologies for Moxonidine Metabolite M4 Quantification

Development of Sensitive and Selective Analytical Methods for Detection

The detection and quantification of moxonidine (B1115) and its metabolites, including M4, in biological matrices necessitate highly sensitive and selective analytical methods. nih.gov The predominant technique employed for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov This method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the specific and sensitive detection of mass spectrometry.

The development process involves several key steps:

Sample Preparation: The first step is to extract the analyte from the complex biological matrix, such as plasma or urine. nih.govau.dk This is often achieved through methods like protein precipitation with acetonitrile (B52724) or liquid-liquid extraction. nih.govnih.gov The goal is to remove interfering endogenous substances while maximizing the recovery of the target metabolite.

Chromatographic Separation: The extract is then injected into an HPLC system. A reversed-phase column, such as a C8 or C18, is typically used to separate the metabolite M4 from the parent drug and other metabolites based on their physicochemical properties. nih.govjchr.org The composition of the mobile phase is optimized to achieve good peak shape and resolution. nih.gov

Mass Spectrometric Detection: Following separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common technique used to generate charged ions of the metabolite. nih.gov The tandem mass spectrometer then selects the specific precursor ion of M4 and fragments it to produce characteristic product ions. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the detection of very low concentrations of the metabolite. jchr.orginsights.bio

While specific methods for M4 are often proprietary or detailed within broader metabolic studies, the principles are based on established and validated methods for the parent drug, moxonidine. researchgate.netnih.govjchr.org

Table 1: Key Components of LC-MS/MS Method Development for Metabolite M4

| Parameter | Description | Common Approach |

|---|---|---|

| Sample Extraction | Isolation of the analyte from the biological matrix (e.g., plasma, urine). | Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction. |

| Chromatography | Separation of M4 from other compounds. | Reversed-Phase HPLC with columns like C8 or C18. |

| Ionization | Generation of charged molecules for MS analysis. | Electrospray Ionization (ESI) in positive mode. |

| Detection | Specific and sensitive measurement of the analyte. | Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM). |

Bioanalytical Method Validation for Accurate Quantification in Complex Matrices

For a bioanalytical method to be considered reliable and reproducible for its intended use, it must undergo a rigorous validation process. nih.govau.dk Bioanalytical method validation establishes that the performance characteristics of the method are suitable and dependable for the quantitative measurement of analytes in biological matrices. au.dkthermofisher.com This process is essential for ensuring the integrity of data from pharmacokinetic and other clinical studies. nih.gov The key parameters evaluated during validation are outlined by regulatory agencies and scientific guidelines. thermofisher.com

The validation process for an M4 quantification method would include:

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte (M4) without interference from endogenous components in the matrix or other related substances, including the parent drug. nih.govnih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results over multiple analyses. au.dk These are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), and must fall within acceptable limits (e.g., within ±15%). nih.govau.dk

Linearity and Range: The method must demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specific range. nih.gov A calibration curve is generated, and its correlation coefficient should ideally be close to 1.0. nih.gov

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. nih.govnih.gov

Recovery: The efficiency of the extraction process is evaluated to determine the percentage of the analyte recovered from the biological sample during the preparation steps. nih.gov

Stability: The stability of the analyte is tested under various conditions that mimic sample handling and storage, such as freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. au.dk

Table 2: Standard Bioanalytical Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness of measured value to the nominal value. | Mean value should be within ±15% of the nominal value (±20% at LLOQ). |

| Precision | Degree of scatter between a series of measurements. | Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ). |

| Linearity | Proportionality of signal to analyte concentration. | Correlation coefficient (r) of ≥0.99. |

| Selectivity | No significant interfering peaks at the retention time of the analyte. | Response of interfering peaks should be <20% of the LLOQ response. |

| Stability | Analyte concentration remains within acceptable limits under specified conditions. | Mean concentration should be within ±15% of the nominal concentration. |

Role of Reference Standards in Quality Control and Research

The availability and use of high-purity, well-characterized reference standards are prerequisites for the accurate and reproducible quantification of any analyte, including Moxonidine metabolite M4. nih.gov A reference standard is a highly purified compound against which samples of unknown concentration are compared.

The roles of a reference standard for M4 are multifaceted and indispensable:

Structural Confirmation: Authentic reference standards are crucial for the initial identification and structural confirmation of a metabolite. The structural assignment of M4 as dihydroxy moxonidine was confirmed by comparing its analytical data to that of an authentic standard. researchgate.net

Method Calibration: Reference standards are used to prepare stock solutions and create the calibration curves that are essential for quantifying the concentration of M4 in unknown biological samples. nih.gov The accuracy of the entire method is dependent on the purity and accurate concentration of these standards.

Quality Control (QC): QC samples are prepared independently from the calibration standards and are analyzed with each batch of study samples. nih.gov This allows for the continuous monitoring of the analytical method's performance, ensuring the accuracy and precision of the results for the unknown samples. nih.gov

Inter-laboratory Harmonization: The use of certified reference materials allows for the standardization and comparison of results generated across different laboratories and over extended periods. nih.gov This is critical for large-scale clinical trials or when data from multiple studies are being compared.

Without a reliable reference standard for this compound, the development of a validated quantitative bioanalytical method would be impossible, and any resulting data would be unreliable for scientific and regulatory purposes.

Table 3: Functions of a Reference Standard in Bioanalysis

| Function | Description |

|---|---|

| Identity Confirmation | Provides a benchmark to definitively identify the analyte in a complex sample using techniques like LC-MS/MS. |

| Calibration | Used to prepare standard curves to establish the relationship between instrument response and concentration. |

| Quality Control | Used to prepare QC samples to validate the accuracy and precision of the analytical run. |

| Method Development | Essential for optimizing all stages of the analytical method, from sample extraction to detection. |

Regulatory and Scientific Implications of Moxonidine Metabolite M4 Characterization

Importance of Human-Specific Inactive Metabolite Identification in Drug Development and Disposition Studies

The identification of human-specific metabolites, such as the three unique metabolites of moxonidine (B1115) found in humans, is a pivotal aspect of drug development. researchgate.netnih.gov Inactive metabolites are byproducts of the body's process of breaking down a drug into forms that are no longer therapeutically effective and can be safely eliminated. creative-proteomics.com Understanding these human-specific inactive metabolites is crucial for several reasons:

Predicting Drug Behavior: Identifying inactive metabolites helps in predicting how a drug will behave in the human body, allowing researchers to optimize drug formulations for enhanced safety. creative-proteomics.com

Preventing Toxic Accumulation: The characterization of inactive metabolites ensures that the body can eliminate substances that no longer have a therapeutic purpose, preventing the accumulation of potentially harmful compounds. creative-proteomics.com

Ensuring Comprehensive Safety Assessment: While pharmacologically inactive, metabolites can still be associated with toxicity. tandfonline.com Therefore, their identification is essential for a complete safety evaluation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the importance of evaluating drug metabolites to ensure clinical safety. wuxiapptec.com Early identification of disproportionate drug metabolites—those found only in humans or at higher concentrations in humans than in animal test species—can justify the need for nonclinical testing and prevent delays in drug development. fda.gov

The metabolic pathway of moxonidine involves oxidation, which leads to the formation of several metabolites, including hydroxy moxonidine. This can be further oxidized to form the dihydroxy metabolite (M4). drugbank.com The presence of such metabolites, which may be unique to or more abundant in humans, necessitates a thorough investigation to rule out any potential for adverse effects. researchgate.netnih.govtandfonline.com

Contribution to Comprehensive Drug Metabolism and Disposition (DMD) Profiles

A comprehensive Drug Metabolism and Disposition (DMD) profile is essential for understanding the journey of a drug and its metabolites through the body. The characterization of Moxonidine metabolite M4 and other metabolites contributes significantly to this profile.

Studies on moxonidine have identified seven metabolites in total, with dehydrogenated moxonidine being the major circulating and urinary metabolite. researchgate.netnih.gov The parent compound, moxonidine, is the most abundant component found in urine. researchgate.netnih.gov The identification of metabolites like dihydroxy moxonidine (M4) provides a more complete picture of the biotransformation pathways of the drug. researchgate.netdrugbank.com

A detailed DMD profile, inclusive of all significant metabolites, is critical for:

Understanding Clearance Mechanisms: It helps in elucidating how the drug is cleared from the body. For moxonidine, renal elimination is the primary route of excretion, with over 90% of a dose being eliminated via the kidneys within the first 24 hours. drugbank.com

Assessing Drug-Drug Interactions: A complete metabolic profile is necessary to evaluate the potential for drug-drug interactions. tandfonline.com

Informing Clinical Studies: The knowledge of all metabolites, including inactive ones, aids in the design and interpretation of clinical trials. fda.gov

The following table summarizes the identified metabolites of Moxonidine from a key study:

| Metabolite ID | Chemical Name |

| M1 | Dehydrogenated moxonidine |

| M2 | Putative N-oxide of dehydrogenated moxonidine |

| M3 | Hydroxy moxonidine |

| M4 | Dihydroxy moxonidine |

| M5 | Hydroxymethyl moxonidine |

| M6 | Cysteine conjugate minus chlorine |

| M7 | Unknown metabolite |

| Data sourced from He, M. M., et al. (2003). researchgate.netnih.gov |

Regulatory Strategies for Assessing Inactive Metabolites in Drug Development

Regulatory agencies such as the FDA provide guidance on the safety testing of drug metabolites to ensure that their potential risks are adequately evaluated. federalregister.gov These strategies are designed to identify and characterize metabolites and assess their toxicological potential, particularly for those that are disproportionate in humans. fda.gov

Key aspects of the regulatory approach include:

Thresholds for Evaluation: Regulatory guidance suggests that metabolites present at concentrations greater than 10% of the total drug-related exposure in humans should be identified and characterized. tandfonline.comfederalregister.gov

Cross-Species Comparison: A critical step is to determine if major human metabolites are also present in the animal species used for nonclinical safety studies. If a metabolite is found only in humans or at significantly higher levels, it is termed a "disproportionate drug metabolite" and may require further safety assessment. wuxiapptec.comfda.gov

Safety Testing: If a disproportionate metabolite is identified, further nonclinical toxicity studies may be warranted. fda.gov The guidance outlines two main approaches for this:

Identify an animal species that naturally produces the metabolite at levels comparable to or greater than those in humans and conduct toxicity studies in that species. wuxiapptec.com

If the first approach is not feasible, synthesize the metabolite and administer it directly in toxicological studies. wuxiapptec.com

The early and thorough characterization of all metabolites, including inactive ones like this compound, is a fundamental requirement in modern drug development. It ensures a comprehensive understanding of a drug's disposition and potential risks, ultimately safeguarding patient health.

Future Research Directions for Moxonidine Metabolite M4

Further Investigation into Specific Enzymatic Systems Governing M4 Formation

The formation of moxonidine (B1115) metabolites, including dihydroxy moxonidine (M4), is understood to occur via oxidation of either the methyl group on the pyrimidine (B1678525) ring or the imidazoline (B1206853) ring of the parent compound. nih.govdrugbank.comnih.gov However, the specific enzymatic systems responsible for these oxidative processes, and particularly the hydroxylation steps leading to the dihydroxy metabolite M4, have not been definitively identified. drugbank.com

Future research should aim to pinpoint the specific cytochrome P450 (CYP450) isoenzymes or other oxidative enzyme systems involved in the biotransformation of moxonidine to its hydroxylated intermediates and subsequently to dihydroxy moxonidine. In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes could elucidate the precise contribution of each enzyme to the formation of M4. Such investigations are critical for understanding potential drug-drug interactions and inter-individual variability in moxonidine metabolism, which may be influenced by genetic polymorphisms in these enzymatic pathways.

Table 1: Identified Metabolites of Moxonidine

| Metabolite ID | Chemical Name | Formation Pathway |

| M1 | Dehydrogenated moxonidine | Oxidation |

| M2 | Putative N-oxide of dehydrogenated moxonidine | Oxidation |

| M3 | Hydroxy moxonidine | Oxidation |

| M4 | Dihydroxy moxonidine | Oxidation |

| M5 | Hydroxymethyl moxonidine | Oxidation |

| M6 | Cysteine conjugate minus chlorine | Phase II Conjugation |

| M7 | Unknown metabolite | - |

This table is based on data from a study on the metabolism and disposition of moxonidine in humans. researchgate.net

Application of Computational Modeling for Prediction of Metabolite Formation and Pathways

In the absence of definitive experimental data, computational modeling presents a powerful tool for predicting the metabolic fate of moxonidine and the formation of its metabolites, including M4. Advanced in silico models, such as quantum mechanical (QM) and molecular docking simulations, can be employed to predict the most likely sites of metabolism on the moxonidine molecule and the specific enzymes that may be involved.

These computational approaches can simulate the interaction of moxonidine with the active sites of various drug-metabolizing enzymes, providing insights into the thermodynamics and kinetics of different metabolic reactions. The development of robust computational models for moxonidine metabolism could help in predicting the formation of M4 and other metabolites, thereby guiding further experimental investigations and potentially aiding in the early identification of individuals who may exhibit atypical metabolic profiles.

Detailed Kinetic Studies of M4 Formation in Human Biological Systems

These studies would ideally involve the collection of serial plasma and urine samples from a diverse population of subjects to determine key kinetic parameters such as the formation rate constant (kf), elimination rate constant (ke), and the fraction of moxonidine metabolized to M4. Such data would be invaluable for developing a complete pharmacokinetic model of moxonidine and its metabolites, which could enhance our understanding of its disposition in various physiological and pathological states.

Potential for Biomarker Utility in Metabolic Phenotyping

Metabolic phenotyping, the characterization of an individual's metabolic state, is a growing field with the potential to personalize medicine. The utility of drug metabolites as biomarkers for metabolic phenotyping is an area of active research. frontiersin.org To date, there is no scientific literature suggesting that dihydroxy moxonidine (M4) has been investigated for its potential as a biomarker.

Given that the formation of M4 is dependent on specific metabolic pathways, its concentration in biological fluids could theoretically reflect the activity of the enzymes involved. Future exploratory studies could investigate whether the ratio of M4 to the parent drug or other metabolites correlates with specific metabolic phenotypes. However, as M4 is considered a minor and inactive metabolite, its utility as a sensitive and specific biomarker would need to be rigorously evaluated against other more direct measures of metabolic function.

Q & A

Q. Advanced Methodological Focus

- Stochastic differential equations : Model inter-individual variability in renal clearance using real-world data (e.g., phase II trials with 1,022 observations from 74 patients) .

- Residual error modeling : Address skewed data distributions (e.g., using Student’s t-distribution for heavy-tailed residuals) to improve parameter estimation accuracy .

- Model-based conditional weighted residuals (CWRES) : Assess structural model misspecification in NONMEM workflows .

How do receptor interaction studies distinguish M4’s affinity for imidazoline I1 vs. α2-adrenergic receptors?

Q. Mechanistic Research Focus

- Competitive binding assays : Compare M4 and parent moxonidine using radiolabeled ligands (e.g., <sup>3</sup>H-clonidine) in RVLM tissue homogenates. M4’s lower α2-adrenergic affinity (vs. I1 receptors) is inferred from its reduced sedation in preclinical models .

- Functional studies : In RVLM pre-sympathetic neurons, M4-induced inhibition is blocked by idazoxan (I1 antagonist) but not yohimbine (α2 antagonist), confirming I1-selectivity .

What methodological considerations are critical in chronic dosing studies evaluating M4’s long-term effects?

Q. Experimental Design Focus

- Dose titration : Use escalating doses (e.g., 0.01–1.0 mg/kg in rats) to avoid tolerance development, as seen in gastric acid suppression studies .

- Endpoint selection : Monitor BP, heart rate, and renal function over weeks, paired with c-Fos immunohistochemistry to map neuronal activation in the locus coeruleus .

- Data retention : Preserve raw LC-MS/MS chromatograms and PK model scripts for 5–10 years to enable reproducibility audits .

How can researchers address confounding variables in studies linking M4 to insulin resistance or metabolic outcomes?

Q. Data Interpretation Focus

- Multivariate regression : Control for hyperinsulinemia and plasma free fatty acid (FFA) levels, which independently influence glucose tolerance .

- Animal models : Use fructose-fed rats to isolate M4’s effects on insulin sensitivity, as fructose induces insulin resistance without obesity .

Key Methodological Takeaways

- Metabolite Profiling : Prioritize LC-MS/MS with isotopic standards .

- Central vs. Peripheral Effects : Combine ICV infusion and tissue-specific KO models .

- PK/PD Modeling : Use NONMEM with t-distributed residuals for robustness .

- Ethical Data Practices : Adhere to FAIR principles for data sharing and metadata annotation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.